molecular formula C22H29NO2 B3847264 1-[5-(3-phenoxyphenoxy)pentyl]piperidine

1-[5-(3-phenoxyphenoxy)pentyl]piperidine

Cat. No.: B3847264
M. Wt: 339.5 g/mol
InChI Key: FCSRZYHXEGGMLX-UHFFFAOYSA-N
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Description

1-[5-(3-Phenoxyphenoxy)pentyl]piperidine is a chemical research compound featuring a pentyl-linked phenoxy ether and piperidine structure, positioning it as a high-value tool for investigating multifactorial neurological diseases. Its core structure is analogous to compounds studied for their affinity at key neurological targets, particularly as a dual-acting ligand for histamine H3 and sigma-1 receptors (σ1R) . The piperidine moiety is a critical structural feature for high biological activity, as it facilitates an essential salt bridge interaction within the sigma-1 receptor binding pocket . This mechanism is central to its potential research value in modulating receptor function. The phenoxypropyl and aryloxy alkylamine motifs found in similar molecules have been explored as novel agonists for the NOP (ORL1) receptor and as potent histamine H3-receptor antagonists . Researchers may utilize this compound in preclinical studies focused on nociceptive and neuropathic pain models, given the established role of sigma-1 receptor antagonists and H3 receptor ligands in pain pathways . As a building block in medicinal chemistry, its structure offers opportunities for further SAR exploration. This product is strictly for research purposes in controlled laboratory settings. It is not for diagnostic, therapeutic, or human use. Researchers should handle this compound in accordance with all applicable laws and institutional guidelines.

Properties

IUPAC Name

1-[5-(3-phenoxyphenoxy)pentyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-4-11-20(12-5-1)25-22-14-10-13-21(19-22)24-18-9-3-8-17-23-15-6-2-7-16-23/h1,4-5,10-14,19H,2-3,6-9,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSRZYHXEGGMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-phenoxyphenoxy)pentyl]piperidine typically involves the reaction of piperidine with a suitable alkylating agent. One common method is the reaction of piperidine with 1-bromo-5-(3-phenoxyphenoxy)pentane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-phenoxyphenoxy)pentyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[5-(3-phenoxyphenoxy)pentyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(3-phenoxyphenoxy)pentyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Key Structural Features

  • Piperidine Core : A six-membered nitrogen-containing ring that enhances binding to receptors via hydrogen bonding and hydrophobic interactions.
  • Pentyl Linker : A five-carbon chain providing flexibility and optimal spatial positioning of the aromatic group.
  • Biphenyl Ether Moiety: The 3-phenoxyphenoxy group contributes to lipophilicity and π-π stacking interactions with receptor pockets.

Comparison with Histamine H3 Receptor Ligands

describes structurally similar H3 receptor antagonists/agonists (Table 1):

Compound Name Structure Variations Ki (nM) Activity (cAMP IC50) Reference
1-(5-(4-Phenylphenoxy)pentyl)piperidine (14) 4-Phenylphenoxy (para-substituted) 25 4 nM (Antagonist)
1-(5-(4-Phenylphenoxy)pentyl)azepane (16) Azepane ring (7-membered) 34 9 nM (Antagonist)
1-(6-(3-Phenylphenoxy)hexyl)azepane (13) Hexyl chain, azepane ring 18 Not reported

Key Observations :

  • Substituent Position : Compound 14 (para-substituted) exhibits higher affinity than meta-substituted analogs, suggesting para-substitution optimizes receptor interactions .
  • Chain Length : Compound 13 (hexyl chain) shows superior Ki (18 nM) compared to pentyl analogs, indicating longer chains may enhance binding .
  • Ring Size : Piperidine (6-membered) in compound 14 confers higher affinity than azepane (7-membered) in compound 16, emphasizing the importance of ring geometry .

Comparison with Piperine and Related Alkaloids

Piperine (1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine), a natural alkaloid, shares the piperidine core but differs in substituents (Table 2):

Property 1-[5-(3-Phenoxyphenoxy)pentyl]piperidine Piperine Reference
Molecular Weight ~351.4 g/mol (estimated) 285.34 g/mol
Solubility Likely low in water, high in organics 40 mg/L (water), 1 g/15 mL (ethanol)
Biological Activity Potential H3 receptor modulation Chemopreventive, bioavailability enhancer

Structural Insights :

  • Piperine’s conjugated dienone and benzodioxole groups enable radical scavenging and enzyme inhibition, whereas the biphenyl ether in this compound favors receptor binding .
  • Piperine’s hydrolysis to piperidine under basic conditions suggests metabolic instability compared to synthetic derivatives with stable ether linkages .

Comparison with NMP Compounds

highlights NMP compounds with piperidine, carbazole, and carbonyl groups. These semi-rigid structures exhibit conformational stability (e.g., C6-C7-C8 angle: 111°), which may enhance target engagement compared to flexible pentyl-linked analogs .

Structure-Activity Relationships (SAR)

  • Chain Length : Pentyl vs. hexyl chains balance flexibility and hydrophobicity; longer chains may improve membrane permeability but reduce solubility.
  • Ring Modifications : Piperidine > azepane in affinity due to better fit in receptor pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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